Cas no 3373-01-1 (Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester)
![Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester structure](https://www.kuujia.com/scimg/cas/3373-01-1x500.png)
3373-01-1 structure
Product name:Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
- Benzoicacid, o-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethylester (8CI); Aizen Rhodamine 6GCP Base; NSC 10474; NSC 47732; Rhodamine 6G base
- Rhodanine 6GDN
- NSC47732
- Ethyl 2-(6-(ethylamino)-3-[ethylimino]-2,7-dimethyl-3H-xanthen-9-yl)benzoate
- [9-(2-ethoxycarbonyl-phenyl)-6-ethylamino-2,7-dimethyl-xanthen-(3E)-ylidene]-ethyl-ammonium; chloride
- Benzoic acid, o-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
- CBChromo1_000143
- CHEMBL1185241
- Rhodamine 6G- parent
- C.I. 45160
- EN300-6513089
- Rhodamine 6 G extra
- NSC10474
- SCHEMBL1495836
- Benzoic acid, 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
- DTXSID90859569
- CBDivE_013147
- Aizen Rhodamine 6GCP
- AKOS040850851
- SCHEMBL10028465
- rhodamine-6zh
- o-(6-ethylamino-3-ethylimino-2,7-dimethyl-3h-xanthene-9-yl) benzoic acid ethyl ester
- Aizen Rhodamine 6GCP Base
- DTXSID5043843
- BDBM50336500
- FT-0636818
- CHEMBL402140
- 3373-01-1
- Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate
- Basic Red 1
- NSC-36345
- (E)-N-(9-(2-(ethoxycarbonyl)phenyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene)ethanaminium chloride
- SCHEMBL4817749
- NSC-10474
- NSC36345
- NS00017452
- Rhodamine 6G base
- CHEMBL1652627
- ethyl 2-[(6E)-3-(ethylamino)-6-ethylimino-2,7-dimethyl-xanthen-9-yl]benzoate
-
- Inchi: InChI=1S/C28H30N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,29H,6-8H2,1-5H3/b30-24+
- InChI Key: IWWWBRIIGAXLCJ-BGABXYSRSA-N
- SMILES: CCOC(C1=CC=CC=C1C1C2C=C(C(=CC=2OC2=C/C(/C(=CC=12)C)=N\CC)NCC)C)=O
Computed Properties
- Exact Mass: 442.22564282g/mol
- Monoisotopic Mass: 442.22564282g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 868
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.9Ų
- XLogP3: 5.1
Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
3373-01-1 (Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester) Related Products
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